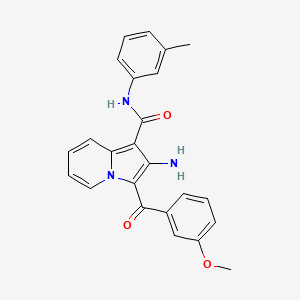

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione" is a structurally complex molecule that appears to be related to a class of compounds with significant biological activity. The presence of a purine core suggests potential interactions with biological systems, particularly those involving nucleic acids or related enzymes. The phenylpiperazine moiety is often associated with neurotransmitter receptor affinity, as seen in the synthesis of novel derivatives with high affinity for the 5-HT1A receptor and D2 receptor, as well as serotonin reuptake inhibition .

Synthesis Analysis

The synthesis of related purine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions including hydrogenation and alkylation . This suggests that the synthesis of the compound would also require a carefully planned synthetic route, likely involving protection and deprotection steps, to ensure the correct functional groups are present in the final molecule.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, which can be substituted at various positions to modulate the compound's properties. The ionization and methylation reactions of purine-6,8-diones have been studied, revealing that protonation and alkylation predominantly occur in the pyrimidine ring, with steric factors influencing the site of methylation . This information is crucial for understanding the reactivity and potential binding interactions of the compound .

Chemical Reactions Analysis

Chemical reactions involving similar compounds, such as 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, include nucleophilic substitution reactions . This indicates that the phenylpiperazine moiety in the compound of interest may also undergo nucleophilic substitution reactions, which could be utilized in further chemical modifications or in the compound's interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary widely depending on the substituents attached to the core structure. For example, the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione derivatives are influenced by the presence of an aromatic ring or a spirocycloalkyl ring at a specific position . This suggests that the physical and chemical properties of the compound would be influenced by its specific substituents, potentially affecting its solubility, stability, and biological activity.

Propriétés

IUPAC Name |

3-methyl-8-(4-phenylpiperazin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O2S/c1-27-18-17(19(31)26-22(27)32)30(14-15-33-20-23-8-5-9-24-20)21(25-18)29-12-10-28(11-13-29)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,26,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQQSCMBAWOKFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCSC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B3000762.png)

![3-[(4-bromobenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B3000767.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)

![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B3000773.png)

![4-Bromo-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3000774.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3000775.png)

![7-ethyl-8-methyl-N-(2-methylquinolin-4-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3000776.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3000780.png)